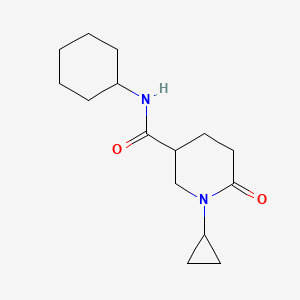![molecular formula C19H18N4O2S B4940333 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine](/img/structure/B4940333.png)
1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine (NTP) is a chemical compound that has been widely used in scientific research for its various applications. This compound is a thiazole derivative and belongs to the class of piperazines. NTP is a yellow crystalline solid that is soluble in organic solvents and insoluble in water.
作用機序
The mechanism of action of 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine involves the binding of the compound to the 5-HT1A receptor. This binding activity leads to the activation of the receptor, which in turn modulates the activity of various neurotransmitter systems in the brain. The activation of the 5-HT1A receptor by this compound has been shown to produce anxiolytic and antidepressant effects in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood, anxiety, and stress. This compound has also been shown to decrease the levels of corticotropin-releasing hormone (CRH), which is a hormone involved in the regulation of the stress response. These effects of this compound on neurotransmitter and hormone levels have been linked to the anxiolytic and antidepressant effects of the compound.
実験室実験の利点と制限
1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine has several advantages for lab experiments. The compound has a high affinity and selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. This compound is also relatively stable and soluble in organic solvents, which makes it easy to handle and administer in lab experiments. However, this compound has some limitations for lab experiments. The compound has poor water solubility, which limits its use in in vivo studies. This compound also has a relatively short half-life, which requires frequent dosing in animal studies.
将来の方向性
There are several future directions for the study of 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine. One potential direction is the development of new analogs of this compound that have improved pharmacokinetic properties and therapeutic potential. Another direction is the use of this compound in combination with other compounds for the treatment of various neurological and psychiatric disorders. The role of the 5-HT1A receptor in the regulation of pain and inflammation is another potential direction for the study of this compound. Overall, this compound is a useful tool for studying the role of the 5-HT1A receptor in various physiological and pathological conditions, and there are several future directions for the study of this compound.
合成法
The synthesis of 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine involves the reaction of 4-nitrobenzaldehyde and thiosemicarbazide to form 4-(4-nitrophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with phenylpiperazine to form this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the compound.
科学的研究の応用
1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine has been widely used in scientific research for its various applications. One of the main applications of this compound is in the field of neuroscience. This compound has been shown to bind to the serotonin receptor 5-HT1A, which is involved in the regulation of mood, anxiety, and stress. This binding activity of this compound has been used to study the role of 5-HT1A receptor in various physiological and pathological conditions, such as depression, anxiety disorders, and schizophrenia.
特性
IUPAC Name |
4-(4-nitrophenyl)-2-(4-phenylpiperazin-1-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c24-23(25)17-8-6-15(7-9-17)18-14-26-19(20-18)22-12-10-21(11-13-22)16-4-2-1-3-5-16/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMNOPSSCCVWEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-[2-(2-methylphenoxy)ethoxy]quinoline](/img/structure/B4940260.png)
![3,4,6-trimethyl-1-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4940264.png)


![5-[(4-iodophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4940278.png)

![propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4940288.png)

![3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4940298.png)
![1-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}methyl)pyridinium bromide](/img/structure/B4940306.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B4940313.png)
![N-isobutyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B4940341.png)
![N-(1-{1-[(6-ethoxy-2-quinolinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B4940344.png)
![isopropyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate](/img/structure/B4940357.png)
